Thiophene-3,4-dicarbonyl dichloride
Overview
Description
Thiophene-3,4-dicarbonyl dichloride is an organic compound with the molecular formula C6H2Cl2O2S It is a derivative of thiophene, a five-membered aromatic ring containing one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Thiophene-3,4-dicarbonyl dichloride can be synthesized through several methods. One common approach involves the reaction of thiophene-3,4-dicarboxylic acid with thionyl chloride (SOCl2). The reaction typically proceeds under reflux conditions, where the carboxylic acid groups are converted to acyl chlorides .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
Thiophene-3,4-dicarbonyl dichloride undergoes various chemical reactions, including:
Substitution Reactions: The acyl chloride groups can be substituted with nucleophiles such as amines or alcohols to form amides or esters, respectively.
Reduction Reactions: The compound can be reduced to the corresponding thiophene-3,4-dimethanol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used for the conversion of carboxylic acids to acyl chlorides.
Lithium Aluminum Hydride (LiAlH4): A strong reducing agent used for the reduction of acyl chlorides to alcohols.
Major Products Formed
Amides and Esters: Formed through substitution reactions with amines and alcohols.
Thiophene-3,4-dimethanol: Formed through reduction reactions.
Scientific Research Applications
Thiophene-3,4-dicarbonyl dichloride has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate for the synthesis of various thiophene derivatives.
Materials Science: The compound is used in the development of organic semiconductors and conductive polymers.
Medicinal Chemistry: It is explored for its potential in drug development, particularly in the synthesis of biologically active molecules.
Mechanism of Action
The mechanism of action of thiophene-3,4-dicarbonyl dichloride largely depends on the specific reactions it undergoes. For instance, in substitution reactions, the acyl chloride groups act as electrophiles, reacting with nucleophiles to form new bonds. The sulfur atom in the thiophene ring can also participate in various chemical transformations, contributing to the compound’s reactivity .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2,5-dicarbonyl dichloride: Another thiophene derivative with acyl chloride groups at different positions.
Thiophene-3,4-dicarboxylic acid: The precursor to thiophene-3,4-dicarbonyl dichloride.
Uniqueness
This compound is unique due to the specific positioning of the acyl chloride groups, which can influence its reactivity and the types of products formed in chemical reactions. This positional specificity can make it more suitable for certain applications compared to other thiophene derivatives .
Properties
IUPAC Name |
thiophene-3,4-dicarbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2O2S/c7-5(9)3-1-11-2-4(3)6(8)10/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJEBZMKZUKLTDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CS1)C(=O)Cl)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10565655 | |
Record name | Thiophene-3,4-dicarbonyl dichloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10565655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33527-26-3 | |
Record name | Thiophene-3,4-dicarbonyl dichloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10565655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the typical reactions thiophene-3,4-dicarbonyl chloride undergoes, and what are the potential applications of these reactions?
A1: Thiophene-3,4-dicarbonyl chloride is a versatile building block in organic synthesis. One of its primary reactions is Friedel-Crafts acylation. For example, it reacts with benzene in the presence of aluminum chloride [], and with triptycene derivatives under similar conditions []. These reactions result in the formation of new carbon-carbon bonds, expanding the molecular framework and introducing new functionalities.
Q2: How does the structure of thiophene-3,4-dicarbonyl chloride derivatives influence their electrochemical properties?
A2: The research in [] highlights the impact of structural modifications on the electrochemical behavior of thiophene-3,4-dicarbonyl chloride derivatives. For instance, the presence and position of thiophene units, the fusion pattern with triptycene, and the introduction of electron-withdrawing groups like dicyanomethylene significantly affect the reduction potentials and electron accepting abilities of these compounds.
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